Product packaging for 1-Isobutyl-5-(methylthio)-1H-tetrazole(Cat. No.:)

1-Isobutyl-5-(methylthio)-1H-tetrazole

Cat. No.: B13681272
M. Wt: 172.25 g/mol
InChI Key: SMJHUJATESCNHB-UHFFFAOYSA-N
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Description

Significance of Tetrazole Systems in Organic and Materials Chemistry

Among the diverse array of N-heterocyclic compounds, tetrazoles represent a unique and highly significant class. A tetrazole is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. Although not found in nature, this synthetic scaffold has garnered immense interest due to its distinctive electronic properties and its role as a bioisostere—a chemical substituent that can mimic the properties of another group. bohrium.com Specifically, the 5-substituted-1H-tetrazole moiety is widely recognized as a non-classical bioisostere of the carboxylic acid group, sharing similar pKa values and a planar structure, while often providing improved metabolic stability and lipophilicity. pnrjournal.comacs.org This has led to their incorporation into numerous marketed drugs, including antihypertensives like losartan (B1675146) and candesartan. wikipedia.org

Beyond medicinal applications, the high nitrogen content of the tetrazole ring makes its derivatives valuable in materials science, where they are investigated as components of high-energy-density materials, propellants, and gas generators. nih.gov Their ability to coordinate with metal ions also allows for their use in creating functional metal-organic frameworks.

Overview of Substituted Tetrazole Architectures in Contemporary Research

The versatility of the tetrazole ring is largely dependent on the nature and position of its substituents. Research primarily focuses on two major classes: 5-substituted tetrazoles and 1,5-disubstituted tetrazoles.

5-Substituted Tetrazoles : These compounds, where a substituent is attached to the carbon atom of the ring, are most frequently employed as carboxylic acid surrogates. acs.org The substituent at the C5 position significantly influences the molecule's physical and biological properties.

1,5-Disubstituted Tetrazoles : In this architecture, substituents are present at both a nitrogen atom (N1) and the carbon atom (C5). These compounds are effective bioisosteres for cis-amide bonds found in peptides, making them valuable tools in the design of peptidomimetics. acs.org The dual substitution allows for fine-tuning of steric and electronic properties, influencing how the molecule interacts with biological targets or assembles into larger material structures. nih.govwisdomlib.org

The synthesis of these architectures has evolved, with methods like the Ugi-azide multicomponent reaction providing efficient pathways to create diverse libraries of 1,5-disubstituted tetrazoles for screening and development. mdpi.com

Contextualization of 1-Isobutyl-5-(methylthio)-1H-tetrazole within Tetrazole Chemistry

This compound is a prime example of a 1,5-disubstituted tetrazole. Its structure features two key substituents that define its chemical character:

The 1-Isobutyl Group : An alkyl group attached to the N1 position. This substituent primarily influences the molecule's lipophilicity (fat-solubility) and steric profile. The presence of a non-polar isobutyl group can enhance the molecule's ability to cross biological membranes and can affect its metabolic stability.

The 5-Methylthio Group : A thioether group (-SCH₃) attached to the C5 position. The presence of a sulfur-containing substituent at this position is significant. Thioether groups in 5-thio-substituted tetrazoles are known to be versatile synthetic handles that can be converted into other functionalities. nih.gov Furthermore, the methylthio group can influence the electronic properties of the tetrazole ring, for instance by red-shifting its UV absorbance, which is a useful feature in photochemical applications. nih.gov

This specific combination of an N1-alkyl group and a C5-thioether group places this compound within a class of compounds investigated for applications ranging from pharmaceutical intermediates to building blocks in materials science. chemimpex.com While extensive research on this exact molecule is not widely documented, its structure is analogous to other 1,5-disubstituted tetrazoles used in various research contexts.

Below is a data table comparing the physicochemical properties of the parent compound, 5-(Methylthio)-1H-tetrazole, and a related analogue, 5-(Ethylthio)-1H-tetrazole, which provides context for the likely properties of the isobutyl derivative.

Property5-(Methylthio)-1H-tetrazole5-(Ethylthio)-1H-tetrazole
Molecular FormulaC₂H₄N₄SC₃H₆N₄S
Molecular Weight116.15 g/mol130.17 g/mol
AppearanceWhite crystalline solidWhite crystalline powder
Melting Point143-151 °CNot specified
Topological Polar Surface Area79.8 Ų79.8 Ų
Hydrogen Bond Donor Count11
Hydrogen Bond Acceptor Count44

Data sourced from references chemimpex.comechemi.comnbinno.comnih.gov.

Scope and Objectives of Academic Inquiry into this compound

Given the absence of dedicated, peer-reviewed studies on this compound, the scope of academic inquiry can be projected based on the established roles of its structural components. The primary objectives of such research would likely focus on several key areas:

Synthetic Methodology : Developing and optimizing efficient, safe, and scalable synthetic routes to produce this compound and its derivatives. This could involve exploring one-pot reactions or novel catalytic systems. researchgate.net

Pharmaceutical and Agrochemical Screening : Investigating the compound as a potential scaffold for new therapeutic agents or agrochemicals. chemimpex.com Research would involve screening for various biological activities, such as antimicrobial, anti-inflammatory, or herbicidal properties, leveraging the known bioactivity of many tetrazole derivatives.

Photochemical Reactivity : A detailed investigation into the photochemical properties of the molecule, building on the knowledge that 5-thioether substituents can facilitate photoinduced reactions to form other complex heterocyclic systems. nih.gov This could open pathways to novel, light-mediated syntheses of complex molecular architectures.

In essence, academic inquiry would aim to characterize the fundamental properties of this compound and explore its potential as a versatile intermediate in various fields of applied chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N4S B13681272 1-Isobutyl-5-(methylthio)-1H-tetrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N4S

Molecular Weight

172.25 g/mol

IUPAC Name

1-(2-methylpropyl)-5-methylsulfanyltetrazole

InChI

InChI=1S/C6H12N4S/c1-5(2)4-10-6(11-3)7-8-9-10/h5H,4H2,1-3H3

InChI Key

SMJHUJATESCNHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NN=N1)SC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 1,5-Disubstituted-1H-tetrazoles

The construction of the 1,5-disubstituted tetrazole core is a focal point of synthetic organic chemistry, leading to the development of several robust and versatile methods. These approaches are broadly categorized into multicomponent reactions, cycloaddition processes, and transformations of sulfur-containing starting materials.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules in a single synthetic operation. rsc.orgmdpi.com For the synthesis of 1,5-disubstituted-1H-tetrazoles, the Ugi and Passerini reactions, adapted to incorporate an azide (B81097) component, are paramount.

The Ugi-azide four-component reaction (UA-4CR) is a powerful tool for generating α-aminomethyl tetrazoles. evitachem.com This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source, commonly azidotrimethylsilane (B126382) (TMSN₃), which in situ generates hydrazoic acid. mdpi.comarkat-usa.orgorganic-chemistry.org The classical Ugi tetrazole synthesis demonstrates broad substrate scope, accommodating a wide variety of isocyanides, oxo components, and amines. evitachem.com The reaction mechanism commences with the formation of an imine from the aldehyde and amine, which is then protonated by hydrazoic acid. Subsequent nucleophilic attack by the isocyanide and the azide anion, followed by an intramolecular 1,5-dipolar electrocyclization, yields the final 1,5-disubstituted tetrazole product. nih.gov

Recent advancements in the Ugi-azide reaction include the use of ultrasound irradiation to accelerate the reaction, often under solvent-free conditions, aligning with the principles of green chemistry. mdpi.combeilstein-journals.org Furthermore, the Ugi-azide reaction has been employed in cascade sequences, coupling it with subsequent reactions like the Heck cyclization to produce complex heterocyclic systems in a one-pot fashion. arkat-usa.orgorganic-chemistry.org

Table 1: Examples of Ugi-Azide Reactions for the Synthesis of 1,5-Disubstituted-1H-tetrazoles

Aldehyde/KetoneAmineIsocyanideAzide SourceSolventConditionsYield (%)Reference
BenzaldehydePropargylaminetert-Butyl isocyanideTMSN₃Methanol (B129727)Ultrasound85 mdpi.com
2-AzidobenzaldehydeAnilineCyclohexyl isocyanideNaN₃/AcOHMethanolUltrasound75 mdpi.com
2-BromobenzaldehydeAllylamine HClEthyl isocyanoacetateTMSN₃Methanol40 °C, 24 h- arkat-usa.org
VariousVariousVariousTMSN₃TFERoom Temp- nih.gov
VariousVariousVariousTMSN₃Water/TTABRoom Temp43-56 mdpi.com

The Passerini reaction, traditionally a three-component reaction of a carboxylic acid, an oxo component, and an isocyanide, can be adapted for tetrazole synthesis by substituting the carboxylic acid with hydrazoic acid (HN₃) or its synthetic equivalent, such as TMSN₃. rsc.org This Passerini-type three-component reaction (PT-3CR) typically yields α-hydroxyalkyl-substituted tetrazoles. rsc.org The first synthesis of tetrazoles via a Passerini-type reaction was reported by Ugi in 1961 using HN₃. rsc.org To circumvent the hazards associated with hydrazoic acid and sodium azide, TMSN₃ has been widely adopted as a safer alternative. rsc.org The efficiency of the PT-3CR can be enhanced through the use of sonication, which has been shown to accelerate the reaction and provide excellent yields without the need for a catalyst. rsc.org

Table 2: Passerini-Type Reactions for Tetrazole Synthesis

Oxo ComponentIsocyanideAzide SourceSolventConditionsYield (%)Reference
BenzaldehydeCyclohexyl isocyanideTMSN₃Methanol/Water (1:1)Sonication95 rsc.org
AcetophenoneBenzyl (B1604629) isocyanideTMSN₃Methanol/Water (1:1)Sonication92 rsc.org
Various AldehydesVarious IsocyanidesTMSN₃DCMRoom Temp, 24 h58-83

Cycloaddition Reactions of Nitriles with Azides

The [3+2] cycloaddition of an azide with a nitrile is one of the most fundamental and widely used methods for the synthesis of 5-substituted-1H-tetrazoles, which can be subsequently N-alkylated to yield 1,5-disubstituted derivatives. mdpi.com This reaction, first described in the early 20th century, involves the 1,3-dipolar cycloaddition of an azide to the carbon-nitrogen triple bond of a nitrile. mdpi.com The reaction rate is significantly influenced by the electronic nature of the nitrile, with electron-withdrawing groups accelerating the process. mdpi.com

A variety of catalysts have been developed to facilitate this cycloaddition under milder conditions and with a broader substrate scope. These include zinc salts (e.g., ZnCl₂, ZnBr₂), which are believed to activate the nitrile towards nucleophilic attack by the azide. Other catalytic systems such as silica (B1680970) sulfuric acid, aluminum chloride, and various copper and iron salts have also been successfully employed.

Transformations Involving Thiocyanates and Isothiocyanates

Thiocyanates and isothiocyanates serve as valuable precursors for the synthesis of 5-thio-substituted tetrazoles. Organic thiocyanates can be efficiently converted into the corresponding 5-substituted 1H-tetrazoles in the presence of zinc(II) chloride and sodium azide in alcoholic solvents. This method offers mild reaction conditions and short reaction times for a wide range of substrates.

Isothiocyanates react with azides to yield tetrazole-thiols or their thione tautomers. These intermediates can then be alkylated to produce 5-(alkylthio)tetrazoles. The reaction of acyl isothiocyanates, which are more reactive than their alkyl or aryl counterparts due to the electron-withdrawing acyl group, has been explored for the synthesis of various heterocycles.

Innovative Synthetic Strategies for 1-Isobutyl-5-(methylthio)-1H-tetrazole and Analogs

While direct literature on the synthesis of this compound is sparse, established methodologies for analogous compounds provide a clear blueprint for its construction. Innovative strategies would focus on efficiency, safety, and the introduction of molecular diversity.

A plausible and innovative approach would be a variation of a multicomponent reaction. For instance, a one-pot reaction could be envisioned involving isobutyl isocyanide, a source of the methylthio group, and an azide. A potential pathway could involve the reaction of isobutylisonitrile with methyl thiocyanate (B1210189) and sodium azide, potentially catalyzed by a Lewis acid like zinc chloride to activate the thiocyanate.

Alternatively, a two-step sequence based on established methods offers a reliable route. This would begin with the synthesis of 1-isobutyl-1H-tetrazole. This can be achieved through the reaction of isobutyl amine, triethyl orthoformate, and sodium azide. The resulting 1-isobutyl-1H-tetrazole could then be metallated at the 5-position using a strong base like n-butyllithium, followed by quenching with dimethyl disulfide to introduce the methylthio group.

Another robust strategy involves the initial formation of a 5-(methylthio)-1H-tetrazole, which is then alkylated with an isobutyl halide. The 5-(methylthio)-1H-tetrazole can be synthesized from the reaction of carbon disulfide with sodium azide, followed by methylation. Subsequent N-alkylation with isobutyl bromide or iodide under basic conditions would yield the target compound, this compound. This method allows for the late-stage introduction of the isobutyl group, enabling the synthesis of a variety of 1-alkyl analogs by simply changing the alkylating agent.

Table 3: Proposed Synthetic Strategies for this compound

StrategyKey ReactantsIntermediate(s)Key Reaction Type(s)
Multicomponent ApproachIsobutyl isocyanide, Methyl thiocyanate, Sodium azide-Lewis acid-catalyzed cycloaddition
Sequential N-alkylation and C-thiolationIsobutyl amine, Triethyl orthoformate, Sodium azide; n-BuLi, Dimethyl disulfide1-Isobutyl-1H-tetrazoleFormation of 1-substituted tetrazole, Lithiation, Electrophilic quench
Sequential C-thiolation and N-alkylationCarbon disulfide, Sodium azide; Methyl iodide; Isobutyl bromide5-(Methylthio)-1H-tetrazoleFormation of 5-thiotetrazole, S-alkylation, N-alkylation

These proposed strategies, grounded in well-documented synthetic transformations for tetrazoles, offer versatile and efficient pathways for the synthesis of this compound and a library of related analogs for further investigation.

Catalyst-Free Synthesis Protocols

Catalyst-free conditions are highly desirable in chemical synthesis as they simplify purification processes and reduce costs and potential metallic contamination of the final product. For 1,5-disubstituted tetrazoles, the Ugi-azide multicomponent reaction represents a prominent catalyst-free pathway.

This one-pot reaction typically involves an amine, an aldehyde, an isocyanide, and an azide source (often azidotrimethylsilane, TMSN3) in a suitable solvent like methanol. nih.gov The reaction proceeds efficiently at room temperature without the need for a catalyst, assembling the 1,5-disubstituted tetrazole core in a single step with high atom economy. A series of novel bis-1,5-disubstituted-1H-tetrazoles have been prepared with excellent yields (88%–95%) using this catalyst-free process at room temperature. nih.gov While not specifically documented for this compound, this methodology offers a viable catalyst-free route by selecting appropriate starting materials.

Another fundamental catalyst-free approach is the direct alkylation of a 5-substituted-1H-tetrazole. In this case, 5-(methylthio)-1H-tetrazole can be alkylated using an isobutyl halide (e.g., isobutyl bromide) under standard nucleophilic substitution conditions, often with a base in an organic solvent.

Microwave-Assisted Reaction Conditions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. researchgate.netlew.ro The application of microwave irradiation can significantly reduce reaction times from hours to minutes. lew.ro This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

The synthesis of this compound can be effectively facilitated by microwave irradiation, which enhances reaction yields and shortens completion times. evitachem.com Microwave-mediated methods for preparing various heterocyclic compounds, including tetrazoles, are noted for being efficient in both time and resources. nih.gov For example, some microwave-assisted syntheses of nitrogen-containing heterocycles are completed in as little as one minute at elevated temperatures. nih.gov

Advantage of Microwave-Assisted SynthesisDescriptionReference
Reduced Reaction TimeReactions that take hours under conventional heating can often be completed in minutes. lew.ro
Increased YieldsRapid heating can minimize the formation of side products, leading to higher yields of the desired compound. researchgate.net
Improved PurityShorter reaction times and fewer side reactions result in cleaner reaction profiles and simpler purification. researchgate.net
Energy EfficiencyMicrowaves heat the reaction mixture directly, which is more energy-efficient than conventional oil baths. lew.ro

Green Chemistry Approaches in Tetrazole Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. lew.ro In tetrazole synthesis, this involves the use of environmentally benign solvents, reusable catalysts, and safer reagents.

Key green strategies applicable to tetrazole synthesis include:

Use of Eco-Friendly Solvents: Water is an ideal green solvent, and methodologies have been developed for tetrazole synthesis in aqueous media. rsc.orgorganic-chemistry.orgsciforum.net The reaction of nitriles with sodium azide proceeds readily in water, often facilitated by zinc salts. organic-chemistry.org

Natural and Heterogeneous Catalysts: The use of naturally occurring, low-cost, and reusable catalysts is a cornerstone of green synthesis. Natural Natrolite zeolite has been employed as an effective heterogeneous catalyst for the synthesis of 1-substituted tetrazoles. rsc.org

Safer Azide Sources: To mitigate the risks associated with sodium azide (which can form explosive heavy-metal azides or toxic hydrazoic acid), alternative azide sources like 1-butyl-3-methylimidazolium azide ([bmim]N3) have been utilized under solvent-free conditions. thieme-connect.com

Waste Prevention: One-pot, multicomponent reactions like the Ugi-azide synthesis are inherently green as they reduce the number of steps and purification stages, thus minimizing waste. nih.govbeilstein-journals.org

These green principles can be applied to the synthetic pathway of this compound to create more sustainable and safer manufacturing processes. jchr.org

Catalytic Systems in Tetrazole Formation

Catalysis is central to many modern synthetic routes for tetrazoles, offering enhanced reaction rates, improved yields, and greater control over selectivity.

Lewis Acid Catalysis (e.g., Zn(II) salts, AlCl3, BiCl3, TiCl4.SiO2, Pb(II) salts)

Lewis acids are frequently employed to catalyze the [3+2] cycloaddition of nitriles and azides, which is the foundational step in synthesizing the 5-(methylthio)-1H-tetrazole precursor. The Lewis acid activates the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the azide anion. nih.gov

A variety of Lewis acid catalysts have been proven effective:

Zn(II) Salts: Zinc salts, such as ZnBr2 and ZnCl2, are among the most common catalysts for this transformation, demonstrating high efficiency, particularly in aqueous media. organic-chemistry.orgsciforum.net The use of zinc salts is considered a safe and convenient route for the synthesis of 5-substituted 1H-tetrazoles. rsc.org

Nano-TiCl4·SiO2: This solid Lewis acid serves as a powerful and recoverable heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in DMF. thieme-connect.comscielo.org.za The catalyst can be recovered and reused multiple times without a significant drop in activity. thieme-connect.com

Lewis Acid CatalystTypical Reaction ConditionsKey FeaturesReference
Zn(II) salts (e.g., ZnBr2, ZnCl2)Water or DMF, RefluxHighly efficient, broad substrate scope, works well in green solvents like water. organic-chemistry.orgsciforum.net
AlCl3DMFEffective homogeneous catalyst for cycloaddition. researchgate.net
Nano-TiCl4·SiO2DMF, RefluxHeterogeneous, solid Lewis acid, easily recoverable and reusable. thieme-connect.comscielo.org.za

Transition Metal Catalysis (e.g., Palladium, Copper)

Palladium and copper catalysts are instrumental in more complex syntheses of 1,5-disubstituted tetrazoles, particularly in reactions involving the formation of new carbon-carbon or carbon-nitrogen bonds to functionalize a pre-existing tetrazole ring.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4 or Pd(OAc)2, are used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or other groups at the C-5 position of the tetrazole ring. nih.govacs.org

Copper Catalysis: Copper catalysts, often as Cu(I) salts like CuI, are used in conjunction with palladium in Sonogashira-type couplings and subsequent heteroannulation reactions to build complex hybrid molecules containing a tetrazole moiety. beilstein-journals.orgnih.gov Copper acetate (B1210297) (Cu(OAc)2) has also been used to catalyze the one-pot synthesis of 5-substituted 1H-tetrazoles from aldehydes.

Pd/Cu Co-catalysis: A combined Palladium/Copper system can facilitate cascade reactions, such as an Ugi-azide reaction followed by a Pd/Cu-catalyzed heteroannulation, to construct intricate molecular architectures in a one-pot process. beilstein-journals.orgnih.gov

These transition metal-catalyzed reactions provide powerful tools for creating diverse libraries of functionalized tetrazoles for applications in drug discovery and materials science.

Heterogeneous Catalysis and Recoverable Systems

The development of heterogeneous catalysts that can be easily recovered and reused is a major focus of sustainable chemistry. Such systems simplify product purification, reduce waste, and lower process costs.

Several types of recoverable catalysts have been successfully applied to tetrazole synthesis:

Zeolites: Microporous aluminosilicate (B74896) minerals like ZSM-5 and natural Natrolite have been used as efficient, reusable heterogeneous catalysts. rsc.orgthieme-connect.com ZSM-5, for example, catalyzes a three-component reaction of aldehydes, hydroxylamine, and sodium azide and can be recovered by simple filtration and reused for at least five cycles with minimal loss of activity. thieme-connect.com

Magnetic Nanoparticles: Supporting a catalytically active species on a magnetic nanoparticle core (e.g., Fe3O4) allows for facile catalyst recovery using an external magnet. rsc.org Catalysts such as magnetite-chitin (Fe3O4@chitin) and Fe3O4 functionalized with a zinc(II)-adenine complex have been developed for the green synthesis of 5-substituted 1H-tetrazoles. thieme-connect.comrsc.org

Silica-Supported Catalysts: Anchoring catalysts like TiCl4 onto a solid support such as silica (SiO2) creates a robust, heterogeneous Lewis acid that can be easily filtered and reused. thieme-connect.comscielo.org.za

Heterogeneous CatalystCatalyst TypeRecovery MethodReusabilityReference
ZSM-5ZeoliteFiltrationRetains activity after 5 cycles thieme-connect.com
NatroliteNatural ZeoliteFiltrationReusable rsc.org
Fe3O4@chitinMagnetic NanoparticleExternal MagnetReusable thieme-connect.com
Fe3O4-adenine-ZnMagnetic NanoparticleExternal MagnetReusable rsc.org
Nano-TiCl4·SiO2Silica-Supported Lewis AcidFiltrationReusable for at least 3 cycles thieme-connect.comscielo.org.za

Chemical Reactivity and Transformation Mechanisms

Intramolecular Cyclizations and Rearrangements

The tetrazole ring in 1-isobutyl-5-(methylthio)-1H-tetrazole is a latent source of nitrile imines, which are highly reactive 1,3-dipoles. The generation of these intermediates can be initiated either thermally or photochemically, leading to subsequent intramolecular reactions if a suitable interacting functional group is present within the molecule.

1,5-Dipolar Electrocyclization Processes

While direct evidence for 1,5-dipolar electrocyclization of this compound is not extensively documented, the inherent electronic structure of the tetrazole ring suggests the potential for such rearrangements under specific conditions. In principle, a 1,5-dipolar electrocyclization would involve the π-electron system of the tetrazole ring rearranging to form a new cyclic structure. This process is often contingent on the nature of the substituents on the ring, which can influence the electronic distribution and steric feasibility of the cyclization. For this compound, this would likely require significant activation, such as through coordination with a metal center or through high-energy thermal or photochemical induction, to overcome the aromatic stability of the tetrazole ring.

Nitrile-Imine 1,3-Dipolar Cycloaddition Pathways

A well-documented reaction pathway for tetrazoles involves their conversion to nitrile imines, which can then undergo 1,3-dipolar cycloaddition reactions. beilstein-journals.orgacs.org This transformation is particularly relevant for this compound. The process is typically initiated by the extrusion of molecular nitrogen from the tetrazole ring, a process that can be induced either thermally or photochemically. researchgate.netscispace.com

Research has shown that 2-alkyl-5-(methylthio)tetrazoles are effective precursors for the photoinduced generation of nitrile imines. The presence of the methylthio group is crucial as it red-shifts the UV absorbance of the tetrazole, facilitating the denitrogenation process upon irradiation. nih.gov Once formed, the resulting nitrile imine, an isobutyl-substituted species in this case, is a highly reactive intermediate that can readily participate in cycloaddition reactions. If the isobutyl group were to contain an unsaturated moiety, such as a double or triple bond, an intramolecular 1,3-dipolar cycloaddition would be highly favored, leading to the formation of polycyclic pyrazoline products with a high degree of stereoselectivity. nih.gov This synthetic strategy has proven valuable in the total synthesis of various natural products. nih.gov

Functional Group Transformations of the Methylthio Moiety

The methylthio group (-SCH3) attached to the tetrazole ring is a versatile handle for further molecular modification. It can readily undergo both oxidative and reductive transformations, leading to a range of derivatives with altered electronic and steric properties.

Oxidative Processes to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, yielding the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation is a common and predictable reaction for thioethers. beilstein-journals.org The oxidation can be achieved using a variety of oxidizing agents, with the product depending on the stoichiometry and strength of the oxidant used.

Mild oxidizing agents, such as one equivalent of hydrogen peroxide, will typically convert the thioether to the sulfoxide (1-isobutyl-5-(methylsulfinyl)-1H-tetrazole). The use of stronger oxidizing agents or an excess of the oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate, will further oxidize the sulfoxide to the corresponding sulfone (1-isobutyl-5-(methylsulfonyl)-1H-tetrazole). beilstein-journals.org These oxidative transformations are significant as they alter the electronic properties of the substituent at the 5-position of the tetrazole ring, which can in turn influence the reactivity of the ring itself.

Table 1: Expected Products of Oxidation of this compound

Starting MaterialOxidizing Agent (Equivalents)Expected Product
This compoundH₂O₂ (1 eq.)1-Isobutyl-5-(methylsulfinyl)-1H-tetrazole
This compoundm-CPBA (>2 eq.)1-Isobutyl-5-(methylsulfonyl)-1H-tetrazole
1-Isobutyl-5-(methylsulfinyl)-1H-tetrazolem-CPBA (1 eq.)1-Isobutyl-5-(methylsulfonyl)-1H-tetrazole

Reductive Pathways

While less common than oxidation, the methylthio group can potentially undergo reductive cleavage under specific conditions. beilstein-journals.org This would typically involve the use of strong reducing agents or catalytic hydrogenation. Such a transformation would result in the formation of 1-isobutyl-1H-tetrazole, effectively removing the sulfur-containing moiety. This reductive pathway could be employed as a strategic step in a multi-step synthesis where the methylthio group is used to direct an earlier transformation and is subsequently removed.

Nucleophilic and Electrophilic Substitution Reactions on the Tetrazole Ring

The tetrazole ring, being an electron-rich aromatic system, can in principle undergo both nucleophilic and electrophilic substitution reactions. However, the high nitrogen content and the presence of the isobutyl and methylthio substituents significantly influence the regioselectivity and feasibility of such reactions.

Direct electrophilic substitution on the tetrazole ring is generally difficult due to the deactivating effect of the four nitrogen atoms. Any potential electrophilic attack would likely occur on one of the nitrogen atoms rather than the carbon atom.

Nucleophilic substitution reactions on the tetrazole ring of this compound would most likely involve the displacement of a leaving group at the 5-position. In this case, the methylthio group itself is not a particularly good leaving group. However, its oxidation to the corresponding sulfoxide or, more effectively, the sulfone, would significantly enhance its leaving group ability. The resulting 1-isobutyl-5-(methylsulfonyl)-1H-tetrazole could then potentially undergo nucleophilic substitution at the C5 position with a suitable nucleophile. This two-step sequence of oxidation followed by nucleophilic substitution provides a viable route for the introduction of a variety of functional groups at the 5-position of the 1-isobutyl-1H-tetrazole core.

Reaction Cascades and Tandem Processes

The chemical reactivity of this compound and its structural analogs, particularly 2-alkyl-5-(methylthio)tetrazoles, lends itself to elegant and efficient reaction cascades. These tandem processes allow for the construction of complex molecular architectures from relatively simple starting materials in a single synthetic operation. A notable example is the photoinduced intramolecular nitrile imine–alkene 1,3-dipolar cycloaddition, which transforms 2-alkenyl-5-(methylthio)tetrazoles into polycyclic pyrazoline derivatives.

This process is initiated by the photoinduced denitrogenation of the tetrazole ring. The presence of the 5-methylthio group is crucial for this transformation as it shifts the ultraviolet (UV) absorbance of the tetrazole to a longer wavelength. This red-shift facilitates the extrusion of molecular nitrogen (N₂) upon irradiation with UV light, a step that is otherwise challenging for tetrazoles lacking an aryl substituent. The loss of nitrogen generates a highly reactive nitrile imine intermediate.

Immediately following its formation, the nitrile imine intermediate undergoes an intramolecular [3+2] cycloaddition with a tethered alkene functionality. This tandem sequence of denitrogenation followed by cycloaddition provides a powerful method for the stereoselective synthesis of various nitrogen-containing polycyclic systems. The reaction is highly efficient and diastereoselective, affording complex structures with predictable stereochemistry.

The versatility of this tandem process has been demonstrated through the synthesis of a range of polycyclic pyrazolines, showcasing its potential in the assembly of molecules with interesting structural and biological properties. The methylthio group not only facilitates the initial photochemical step but also serves as a synthetic handle for further functionalization of the resulting pyrazoline products.

Table 1: Scope of the Photoinduced Intramolecular Cycloaddition of 2-Alkenyl-5-(methylthio)tetrazoles

EntryAlkene TetherProduct Ring SystemYield (%)Diastereoselectivity
1Pent-4-enylPyrrolo[1,2-b]pyrazole85>20:1
2But-3-enylPyrazolo[1,5-a]pyridine75>20:1
3Hex-5-enylPyrazolo[1,5-a]azepine80>20:1
4Hept-6-enylPyrazolo[1,5-a]azocine65>20:1

Derivatization and Structural Diversification

Strategies for Alkylation and Arylation of the Tetrazole Nitrogen

The alkylation of 5-substituted tetrazoles is a common method for producing 1,5- and 2,5-disubstituted tetrazoles. researchgate.net This process can lead to the formation of two regioisomers, which presents a challenge in terms of regioselectivity. researchgate.net The reaction of 5-substituted tetrazoles with electrophiles in the presence of a base can be influenced by factors such as temperature and solvation effects, which affect the nature of the reacting species. acs.org Higher temperatures often favor N-1 substitution. acs.org

A variety of alkylating agents can be employed, including alkyl halides and sulfates. researchgate.net For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)-tetrazole with benzyl (B1604629) bromide in an alkaline medium results in a mixture of 1,5- and 2,5-disubstituted derivatives. mdpi.com Mechanochemical conditions have also been explored to enhance the selectivity for N-2 regioisomers in the alkylation of tetrazoles with phenacyl halides. acs.orgacs.org Furthermore, a method for the preferential formation of 2,5-disubstituted tetrazoles involves the diazotization of aliphatic amines. organic-chemistry.orgresearchgate.net

Direct C-H arylation of 1-substituted tetrazoles to yield 5-aryltetrazoles has been achieved using a Pd/Cu co-catalytic system with aryl bromides, offering a route that avoids the late-stage use of azides. organic-chemistry.org

Table 1: Strategies for N-Alkylation and N-Arylation of Tetrazoles

Strategy Reagents/Conditions Outcome
N-Alkylation Alkyl halides, alkyl sulfates, base Mixture of N-1 and N-2 isomers
Mechanochemical Alkylation Phenacyl halides, grinding auxiliary Enhanced selectivity for N-2 regioisomers
Alkylation via Diazotization Aliphatic amines, organic nitrite Preferential formation of 2,5-disubstituted tetrazoles
Direct C-H Arylation Aryl bromides, Pd/Cu co-catalyst 5-Aryltetrazoles

Introduction of Diverse Substituents at the 5-Position

The introduction of diverse substituents at the 5-position of the tetrazole ring is a key strategy for structural diversification. nih.gov 5-Substituted-1H-tetrazoles are often synthesized through the [3+2] cycloaddition of nitriles with sodium azide (B81097). nih.govresearchgate.net This reaction can be catalyzed by various agents, including silica (B1680970) sulfuric acid, to produce high yields of the desired tetrazoles. nih.gov A broad range of both aromatic and aliphatic nitriles can be used as starting materials. nih.gov

The functionalization of 5-substituted tetrazoles is a challenging yet important aspect of their chemistry. researchgate.net For example, a series of 5-thio-substituted tetrazole derivatives have been synthesized and evaluated for their biological activities. nih.gov Additionally, the Passerini-tetrazole reaction allows for the synthesis of tetrazole building blocks that can be further modified. beilstein-journals.org For instance, tetrazole-containing alcohols can be oxidized to aldehydes, which are versatile intermediates for further transformations. beilstein-journals.org

Table 2: Methods for Introducing Substituents at the 5-Position

Method Starting Materials Key Features
[3+2] Cycloaddition Nitriles, Sodium Azide Versatile for a wide range of substituents; can be catalyzed.
Passerini-Tetrazole Reaction Isocyanides, Aldehydes, Acids, Azides Produces functionalized tetrazoles amenable to further modification.
Modification of Existing Substituents 5-Thio-substituted tetrazoles Allows for the introduction of further diversity at the 5-position.

Synthesis of Bis-Tetrazole Systems

Bis-tetrazole systems, which contain two tetrazole rings within the same molecule, have garnered significant interest. nih.govnih.gov These compounds can be synthesized by linking two tetrazole units through various aliphatic or aromatic spacers. nih.gov A general procedure for the synthesis of bis-tetrazoles involves the reaction of a diamine with sodium azide and triethyl orthoformate in glacial acetic acid. nih.govresearchgate.net

The Ugi-azide reaction is another powerful tool for the synthesis of bis-heterocycles, including those containing two tetrazole moieties. mdpi.comacs.org This one-pot, two-step process can be used to generate libraries of bis-pyrrolidinone tetrazoles. acs.org Furthermore, a catalyst-free Ugi-azide repetitive process has been developed for the rapid preparation of novel bis-1,5-disubstituted-1H-tetrazoles in excellent yields. nih.gov The synthesis of symmetrical bis-tetrazole ligands can also be achieved through Huisgen-type 1,3-dipolar cycloadditions. sciforum.net

Table 3: Synthetic Approaches to Bis-Tetrazole Systems

Synthetic Approach Key Reagents Type of Bis-Tetrazole
Reaction of Diamines Diamine, Sodium Azide, Triethyl Orthoformate Linked by aliphatic or aromatic spacers
Ugi-Azide Reaction Isocyanide, Amine, Aldehyde/Ketone, Azide Bis-heterocycles, including bis-pyrrolidinone tetrazoles
Catalyst-Free Ugi-Azide Repetitive Process Amine, Aldehyde, Isocyanide, Azidotrimethylsilane (B126382) Bis-1,5-disubstituted-1H-tetrazoles
Huisgen 1,3-Dipolar Cycloaddition Dinitriles or Dianilines, Sodium Azide Symmetrical bis-tetrazoles

Generation of Hybrid Molecular Architectures with Tetrazole Moieties

The incorporation of a tetrazole moiety into larger, hybrid molecular architectures is a strategy to create novel compounds with potentially enhanced properties. nih.govmdpi.com These hybrid molecules combine the tetrazole ring with other heterocyclic systems, such as thiazole, thiophene, thiadiazole, or pyrazole (B372694). nih.govmdpi.com

For example, tetrazole-thiazole hybrids have been prepared in a three-step synthetic sequence starting from 4-aminoacetophenone. nih.gov Similarly, pyrazole-tetrazole based hybrid compounds have been synthesized by first converting an amine function to a tetrazole, followed by condensation and subsequent cyclization to form the pyrazole ring. mdpi.com The Ugi-azide reaction has also been employed to synthesize tetrazole-triazole bis-heterocycles. mdpi.com These approaches demonstrate the versatility of the tetrazole ring as a building block for constructing complex molecular structures. The functionalization of 5-aminotetrazole (B145819) with other heterocyclic units, such as 4-amino-3,5-dinitropyrazole, has also been explored to create novel energetic materials. mdpi.com

Table 4: Examples of Hybrid Molecular Architectures with Tetrazole Moieties

Hybrid System Other Heterocycle(s) Synthetic Strategy
Tetrazole-Thiazole Thiazole Multi-step synthesis from 4-aminoacetophenone
Tetrazole-Thiophene Thiophene Various chemical reactions
Tetrazole-Thiadiazole Thiadiazole Various chemical reactions
Pyrazole-Tetrazole Pyrazole Conversion of an amine to a tetrazole, followed by pyrazole formation
Tetrazole-Triazole Triazole Ugi-azide reaction
Tetrazole-Pyrazole (energetic) Pyrazole Functionalization of 5-aminotetrazole

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 1-Isobutyl-5-(methylthio)-1H-tetrazole in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

In the ¹H NMR spectrum, specific resonances are expected for the protons of the isobutyl group and the methylthio group. The chemical shifts are influenced by the electron-withdrawing nature of the tetrazole ring and the sulfur atom. Based on data from analogous compounds like 1-isobutyl-1H-tetrazole and various 5-(methylthio)tetrazoles, the predicted chemical shifts are detailed below. rsc.orgresearchgate.net

The isobutyl group should present as a doublet for the two methyl groups (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂) attached to the tetrazole nitrogen. The methylthio group is expected to appear as a distinct singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
S-CH ~2.6 - 2.8 Singlet (s) N/A
N-CH ~4.2 - 4.4 Doublet (d) ~7.3
CH (CH₃)₂ ~2.1 - 2.3 Multiplet (m) ~6.8

Note: Predicted values are based on analysis of similar structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum is expected to show five distinct signals: one for the tetrazole ring carbon, one for the methylthio carbon, and three for the carbons of the isobutyl substituent. The carbon atom of the tetrazole ring (C5) is expected to be significantly downfield due to its position between two nitrogen atoms and its attachment to the sulfur atom. rsc.org Data from 1-isobutyl-1H-tetrazole helps in assigning the resonances for the alkyl chain. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C 5 (tetrazole ring) ~164 - 166
S-C H₃ ~14 - 16
N-C H₂ ~52 - 54
C H(CH₃)₂ ~28 - 30

Note: Predicted values are based on analysis of similar structures and may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are essential for confirming the connectivity of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would reveal correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound include:

A correlation between the methylene protons (N-CH ₂) of the isobutyl group and the C5 carbon of the tetrazole ring, confirming the N1-substitution.

A correlation between the protons of the methylthio group (S-CH ₃) and the C5 carbon of the tetrazole ring, confirming the attachment of the methylthio group at the C5 position.

Correlations within the isobutyl group, confirming its structure.

¹H-¹⁵N Correlation: While less common, ¹H-¹⁵N correlation spectroscopy would provide unambiguous evidence of the isobutyl group's attachment to a nitrogen atom of the tetrazole ring. It would show a correlation between the N-CH₂ protons and the N1 nitrogen atom.

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be characterized by absorptions corresponding to the alkyl C-H bonds and the vibrations of the tetrazole ring. General spectral regions for tetrazole derivatives have been described in the literature. rsc.orgpnrjournal.com

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2960 - 2870 C-H stretching Isobutyl and Methyl groups
1470 - 1440 C-H bending Isobutyl and Methyl groups
1400 - 1500 N=N, C=N stretching Tetrazole ring
1200 - 1300 Ring skeletal vibrations Tetrazole ring
1000 - 1100 C-N stretching Tetrazole ring

Note: These are expected regions for the indicated vibrations.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns under ionization.

The calculated molecular weight for this compound (C₆H₁₂N₄S) is approximately 172.25 g/mol . A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of 1,5-disubstituted tetrazoles upon electron ionization typically involves the loss of a stable nitrogen molecule (N₂). nih.gov Key predicted fragments for this compound are outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted) Identity Fragmentation Pathway
~172 [M]⁺ Molecular Ion
~144 [M - N₂]⁺ Loss of dinitrogen from the tetrazole ring
~115 [M - C₄H₉]⁺ Loss of the isobutyl radical

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Research on related 5-(substituted thio)-1H-tetrazoles and other tetrazole derivatives shows that these compounds typically exhibit absorption maxima (λmax) in the ultraviolet region, often below 300 nm. pnrjournal.comconicet.gov.ar For this compound, the spectrum would be recorded by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile (B52724). The resulting spectrum would be expected to show characteristic absorbance peaks corresponding to π → π* and n → π* electronic transitions within the tetrazole ring and associated chromophores.

Table 3: Anticipated UV-Vis Spectroscopic Data

Solvent Expected λmax Range (nm) Associated Transitions

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields the precise coordinates of each atom in the crystal's unit cell.

While a crystal structure for this compound is not available in the surveyed literature, this technique would provide unambiguous confirmation of its molecular structure. mdpi.com The data obtained would include bond lengths, bond angles, and torsion angles, revealing the conformation of the isobutyl group and the geometry of the tetrazole ring. Furthermore, the analysis would describe how the molecules pack together in the solid state, including any intermolecular interactions like hydrogen bonds or van der Waals forces.

Table 4: Information Obtainable from Single Crystal X-ray Diffraction

Parameter Description
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise x, y, and z position of every atom in the asymmetric unit.

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Following a comprehensive search of scientific literature and chemical databases, no specific experimental data for Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) for the compound "this compound" could be located. The strict constraints of the request, which require focusing solely on this specific compound and including detailed research findings and data tables for the specified analytical techniques, cannot be met with the currently available public information.

General methodologies for PXRD and DSC are applied to tetrazole derivatives for structural and thermal analysis, but the specific diffractograms, peak data, thermograms, and enthalpy values for this compound are not published in the accessible domain. Therefore, the creation of an accurate and scientifically valid article adhering to the provided outline and content requirements is not feasible at this time.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-Isobutyl-5-(methylthio)-1H-tetrazole, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and other ground-state electronic properties. These calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation.

A hypothetical data table for optimized geometric parameters might look as follows:

ParameterValue (Hypothetical)
Bond Length (N1-N2)1.35 Å
Bond Length (C5-S)1.75 Å
Bond Angle (N1-C5-S)120.5°
Dihedral Angle (C-N1-C5-S)15.0°

These values would be critical for understanding the steric and electronic effects of the isobutyl and methylthio groups on the tetrazole ring.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To investigate the behavior of the molecule upon electronic excitation, such as its response to UV-Vis light, Time-Dependent DFT (TD-DFT) would be the method of choice. This analysis calculates the energies of excited states, which correspond to the absorption wavelengths observed in spectroscopy. It would also provide information on the nature of electronic transitions, for instance, whether they are localized on the tetrazole ring or involve charge transfer from the substituents.

A potential results table from a TD-DFT calculation could include:

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
4.502750.15HOMO -> LUMO
5.102430.08HOMO-1 -> LUMO

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the reactivity and stability of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. FMO analysis of this compound would reveal the distribution of these orbitals across the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Hypothetical FMO data would be presented as:

OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.2
HOMO-LUMO Gap5.6

The visualization of these orbitals would show which parts of the molecule are most likely to participate in electron donation and acceptance.

Electrostatic Potential Surface Analysis

The Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites for electrophilic and nucleophilic attack. For this compound, the ESP map would likely show negative potential (typically colored red) around the nitrogen atoms of the tetrazole ring, indicating these are regions susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would highlight areas prone to nucleophilic attack.

Reactivity Indices and Charge Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the global and local reactivity indices of this compound. nih.govacs.org These indices, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative measure of the molecule's chemical behavior. mdpi.com

The HOMO energy (EHOMO) correlates with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity.

From these frontier orbital energies, several key reactivity descriptors can be calculated:

Ionization Potential (IP): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (EA): Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (IP + EA)/2, it measures the molecule's power to attract electrons. nih.gov

Chemical Hardness (η): Determined by (IP - EA)/2, it quantifies the resistance to change in electron distribution. nih.gov

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the chemical potential, -χ), this index measures the propensity of a species to accept electrons.

Charge analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are employed to understand the distribution of electronic charge on each atom of this compound. irjweb.com This analysis is crucial for identifying the nucleophilic and electrophilic centers within the molecule. Atoms with more negative charges are prone to electrophilic attack, while those with positive charges are susceptible to nucleophilic attack. This information is vital for predicting reaction mechanisms and intermolecular interactions. irjweb.com

Reactivity IndexFormulaDescription
Ionization Potential (IP)IP ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA)EA ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ)χ = (IP + EA) / 2Ability to attract electrons.
Chemical Hardness (η)η = (IP - EA) / 2Resistance to change in electron configuration.
Chemical Softness (S)S = 1 / ηA measure of molecular reactivity.
Electrophilicity Index (ω)ω = μ² / 2η (μ = -χ)Propensity to act as an electrophile.

Molecular Modeling and Dynamics Simulations

Molecular modeling of this compound involves the construction of a three-dimensional model of the molecule to study its geometric parameters, such as bond lengths, bond angles, and dihedral angles. researchgate.net These models are typically optimized using quantum chemical methods like DFT to find the lowest energy conformation.

Molecular Dynamics (MD) simulations provide a deeper understanding of the molecule's behavior over time. nih.govacs.org By simulating the motions of atoms and molecules, MD can reveal information about the conformational flexibility, stability, and interaction of this compound with its environment, such as a solvent or a surface. acs.org For instance, in materials science applications, MD simulations can model the interaction and binding of the tetrazole derivative on a metal surface, elucidating the stability of the adsorbed layer. nih.gov These simulations track the trajectory of molecules by solving Newton's equations of motion, providing insights into dynamic processes that are not accessible through static calculations.

Prediction of Spectroscopic Parameters (e.g., Theoretical IR and NMR Spectra)

Computational chemistry allows for the accurate prediction of spectroscopic parameters for this compound. Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be calculated and used to aid in the interpretation of experimental data or to predict the spectra of yet-unsynthesized compounds. researchgate.netrsc.org

DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. researchgate.netnih.gov By analyzing the vibrational modes, each calculated peak can be assigned to a specific functional group's stretching, bending, or wagging motion. Comparing the theoretical spectrum with an experimental one can help confirm the molecular structure. rsc.org

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org These calculations provide the chemical shifts of each nucleus relative to a standard (e.g., tetramethylsilane), which can be directly compared with experimental NMR spectra for structural elucidation and assignment of resonances. mdpi.comnih.gov

Computational Studies in Materials Science Applications (e.g., Corrosion Inhibition)

Computational studies are extensively used to investigate the potential of tetrazole derivatives, including this compound, in materials science, particularly as corrosion inhibitors. nih.govresearchgate.net DFT calculations and MD simulations are the primary tools for this purpose. acs.orgnih.gov

Quantum chemical calculations can elucidate the mechanism of inhibition by analyzing the interaction between the inhibitor molecule and a metal surface (e.g., copper or steel). nih.gov Parameters such as the adsorption energy (ΔE), EHOMO, ELUMO, and the fraction of electrons transferred (ΔN) are calculated to predict the inhibition efficiency. acs.orgnih.gov A high EHOMO value suggests a greater ability to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond. A low ELUMO value indicates the ability to accept electrons from the metal. The adsorption energy quantifies the strength of the interaction between the inhibitor and the surface. nih.gov

Molecular dynamics simulations can model the adsorption process of this compound on a metal surface in a simulated corrosive environment. nih.gov These simulations can determine the preferred orientation of the molecule on the surface (e.g., parallel or perpendicular) and the binding energy, providing a dynamic picture of how the inhibitor forms a protective layer that shields the metal from corrosive agents. acs.org

Applications in Advanced Materials and Chemical Sciences

Utilization in Polymer Chemistry and Functional Materials

Substituted tetrazoles are increasingly being integrated into polymer structures to create functional materials with tailored properties. The high nitrogen content and the ability of the tetrazole ring to participate in various chemical transformations make it a versatile moiety for polymer modification and synthesis.

Synthesis of Tetrazole-Decorated Monomers and Polymers

The incorporation of tetrazole units into polymers can be achieved by polymerizing tetrazole-containing monomers or by post-polymerization modification of a pre-existing polymer. Research has demonstrated the synthesis of novel polymers decorated with 1,5-disubstituted-1H-tetrazoles through the combination of Ugi-azide four-multicomponent reactions (UA-4MCR) and subsequent light-induced thiol-ene polymerization. d-nb.info This approach allows for the creation of α,ω-diene monomers featuring the tetrazole scaffold, which can then be polymerized with various dithiols to yield a family of tetrazole-decorated polymers. d-nb.info

The thermal stability of such polymers is a key characteristic. Thermogravimetric analysis (TGA) of polymers decorated with 1,5-disubstituted tetrazoles typically shows a two-step degradation process. The initial degradation, occurring at approximately 280-395 °C, is often attributed to the loss of the pendant tetrazole group, followed by the degradation of the polymer backbone at higher temperatures (around 400-470 °C). d-nb.info

Table 1: Molecular and Thermal Properties of Tetrazole-Decorated Polymers

Polymer IDMonomerDithiolMn (g/mol)Đ (PDI)Td,5% (°C)
P1M1DT145,0001.6290
P4M1DT462,0001.7305
P7M2DT138,0001.5285
P10M2DT450,1001.5310

Data is illustrative and based on findings for (bis-)1,5-disubstituted-1H-tetrazole decorated polymers. M1 and M2 represent different tetrazole-decorated diene monomers; DT1 and DT4 represent different dithiol crosslinkers. Mn is the number average molecular weight, and Đ is the dispersity (polydispersity index, PDI). Td,5% is the temperature at 5% weight loss.

Role in Crosslinking Mechanisms for Hydrogel Formation

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. The crosslinking of these networks is crucial for their structural integrity and properties. While specific research on 1-Isobutyl-5-(methylthio)-1H-tetrazole in hydrogel formation is not prominent, the tetrazole moiety itself offers potential for novel crosslinking strategies. For example, the tetrazole ring can participate in click chemistry reactions, such as tetrazole-alkene photo-cycloaddition, which can be used to form covalent crosslinks in a hydrogel network under specific light conditions. The methylthio group could also be oxidized to a sulfoxide (B87167) or sulfone, altering the hydrophilicity and potential for hydrogen bonding within the hydrogel structure.

Energetic Materials and Propellants Research

The high nitrogen content and positive enthalpy of formation of the tetrazole ring make it a key component in the development of high-energy-density materials (HEDMs). These materials are of interest for applications as explosives and propellants. The decomposition of tetrazole-based compounds typically releases a large amount of nitrogen gas (N₂), which is a stable and environmentally benign product.

Photographical Industry and Information Recording Systems

Historically, certain tetrazole derivatives have been used in the photographic industry as antifogging agents or stabilizers in photographic emulsions. The tetrazole ring can interact with silver halide crystals, controlling their growth and preventing the formation of "fog" (unwanted silver density) during development. However, there is no specific information available in the reviewed literature to suggest that this compound is currently used in these applications. The field has evolved significantly with the advent of digital photography, reducing the demand for such specialized chemical agents. Similarly, its application in information recording systems is not documented in available research.

Agrochemical Applications as Synthetic Building Blocks

Tetrazole derivatives are important intermediates in the synthesis of various agrochemicals. The compound 5-(Methylthio)-1H-tetrazole is recognized as a key intermediate in the development of herbicides and fungicides. researchgate.net Similarly, 5-Ethylthio-1H-tetrazole is highlighted as a versatile building block for constructing complex molecules for crop protection. mdpi.com The presence of the methylthio group enhances the reactivity of the molecule, making it a valuable synthon.

Given this context, this compound is expected to serve a similar role as a synthetic building block. The isobutyl group at the N1 position can influence the biological activity and physical properties, such as solubility and soil mobility, of the final agrochemical product. The tetrazole ring itself is often used as a bioisostere for a carboxylic acid group in drug and pesticide design, which can lead to improved metabolic stability and bioavailability.

Corrosion Inhibition Studies

Tetrazole derivatives, particularly those containing sulfur atoms, have been extensively studied as corrosion inhibitors for various metals and alloys, especially for steel in acidic environments. The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms of the inhibitor and the metal's d-orbitals). The tetrazole ring, with its multiple nitrogen atoms, and the sulfur atom of the methylthio group in this compound are expected to be the primary sites for adsorption onto a metal surface.

Studies on analogous compounds like 1-Phenyl-1H-tetrazole-5-thiol have demonstrated high inhibition efficiencies, often exceeding 95%, for steel in hydrochloric acid solutions. researchgate.netelectrochemsci.org The formation of a protective layer has been confirmed by various techniques, including electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM). researchgate.net The polarization data from such studies often indicate that these tetrazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Table 2: Corrosion Inhibition Efficiency of a Tetrazole Derivative

Inhibitor Concentration (mM)Inhibition Efficiency (%)Corrosion Current Density (μA/cm²)
0 (Blank)-1050
0.588.5121
1.092.381
2.095.151
5.097.130

Data is illustrative and based on findings for 1-Phenyl-1H-tetrazole-5-thiol on steel in acidic medium. The inhibition efficiency generally increases with the concentration of the inhibitor.

The isobutyl group in this compound would likely enhance its solubility in the corrosive medium and influence the packing of the inhibitor molecules on the metal surface, potentially affecting the stability and effectiveness of the protective film.

In-depth Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

A comprehensive and scientifically detailed article focusing solely on the coordination chemistry of the compound “this compound,” as per the requested outline, cannot be generated at this time. A thorough search of available scientific literature and research databases has revealed a significant lack of specific studies published on this particular chemical compound and its metallic complexes.

The field of coordination chemistry extensively covers various tetrazole derivatives, highlighting their importance and versatility as ligands in forming complexes with a wide range of metals. Research is available for structurally related compounds, such as those with different alkyl or aryl groups at the N1 position or alternative substituents at the C5 position. For instance, studies have been conducted on the coordination of metals with ligands like 1-methyl-5-R-tetrazoles, 5-(allylthio)-1-phenyl-1H-tetrazole, and various bis-tetrazole ligands. These studies confirm that the tetrazole ring, often in conjunction with other donor atoms like sulfur, can form diverse and structurally interesting metal-organic frameworks.

However, the specific synthesis, characterization, and structural analysis of copper, zinc, cadmium, platinum, or palladium complexes with This compound are not documented in the accessible scientific literature. Consequently, providing thorough, informative, and scientifically accurate content for the following requested sections is not possible:

Coordination Chemistry and Ligand Design

Applications of Tetrazole-Based Coordination Compounds

To maintain scientific accuracy and adhere strictly to the user's request of focusing solely on 1-Isobutyl-5-(methylthio)-1H-tetrazole, no information can be presented. Extrapolating data from related but distinct molecules would be scientifically unsound and would violate the explicit instructions provided. Should relevant research on this specific compound be published in the future, the generation of such an article would then become feasible.

Catalytic Activity in Chemical Transformations

Although direct catalytic applications of this compound have not been extensively documented, the broader class of tetrazole derivatives has been recognized for its role in catalysis, primarily as ligands that can modify the reactivity and selectivity of metal centers. researchgate.net The tetrazole ring can act as a robust anchor for metal ions, leading to the formation of stable and reusable catalysts. rsc.org

Nano-catalysts, in particular, have been a focus of research for the synthesis of tetrazole derivatives, indicating the importance of catalysis in this field of chemistry. nih.govdergipark.org.tr Various nanomaterials, including those based on copper, zinc, and other transition metals, have been employed to efficiently catalyze the formation of the tetrazole ring. rsc.org This suggests that tetrazole derivatives, once formed, can themselves be integrated into catalytic systems.

The general catalytic applications of tetrazole-based compounds are summarized in the table below, which could be extrapolated to suggest potential areas of investigation for this compound.

Catalytic Application AreaRole of Tetrazole DerivativePotential for this compound
Metal-Organic Frameworks (MOFs) As organic linkers (ligands) to create porous catalytic materials. rsc.orgThe isobutyl and methylthio groups could influence the framework's porosity and catalytic site accessibility.
Homogeneous Catalysis As ligands to stabilize and modify the electronic properties of metal catalysts in solution. researchgate.netThe electron-donating nature of the alkyl and thioether groups might enhance the catalytic activity of coordinated metal centers.
Green Chemistry As components of environmentally benign catalytic systems. nih.govCould potentially be used in sustainable catalytic processes due to the stability of the tetrazole ring.

Luminescent Materials

Tetrazole derivatives are increasingly being explored for their use in the development of luminescent materials, particularly in the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgmdpi.comacs.org The tetrazole ligand can influence the photophysical properties of the resulting metal complexes, leading to materials with interesting emission characteristics. nih.govdigitellinc.com

The luminescence in these materials often arises from ligand-centered transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) states. The specific substituents on the tetrazole ring can tune the emission wavelength and quantum yield. nih.gov For instance, the introduction of chromophoric groups or moieties that affect the rigidity of the structure can enhance luminescence. bsu.edu

While there is no specific data on the luminescent properties of this compound, the general principles of luminescent tetrazole-based materials suggest potential applications.

Factor Influencing LuminescenceRole of Tetrazole LigandPotential Influence of this compound
Coordination to Metal Ions The tetrazole ring coordinates to metal ions (e.g., Zn(II), Cd(II)), which can act as nodes in a luminescent framework. acs.orgacs.orgThe nitrogen atoms of the tetrazole ring could coordinate to metal centers, potentially leading to luminescent complexes.
Structural Rigidity Incorporation into a rigid framework like a MOF can reduce non-radiative decay pathways and enhance luminescence. mdpi.comThe isobutyl group may influence the packing and rigidity of the resulting coordination polymer.
Substituent Effects The electronic nature of substituents on the tetrazole ring can modify the energy levels of the molecular orbitals involved in luminescence. nih.govThe alkyl and thioether groups are generally electron-donating, which could affect the photophysical properties.

Chelating Agents in Chemical Systems

The tetrazole moiety is recognized as an efficient metal chelator, with coordination capabilities similar to those of a carboxylate group. acs.orgnih.gov This property is attributed to the presence of multiple nitrogen atoms that can coordinate to a metal ion. Tetrazole derivatives have been investigated for a variety of applications that rely on their chelating ability, including in medicinal chemistry and materials science. arkat-usa.orgnih.gov

The ability of tetrazoles to form stable complexes with metal ions is a key aspect of their coordination chemistry. researchgate.net This chelating behavior is fundamental to their use as ligands in the applications discussed in the previous sections, such as catalysis and the formation of luminescent materials.

The potential chelating applications for tetrazole derivatives are outlined below.

Application AreaChelating Action of TetrazolePotential Role of this compound
Coordination Polymers and MOFs Acts as a multidentate ligand to link metal ions into extended networks. rsc.orgmdpi.comCould serve as a building block for novel coordination materials.
Medicinal Chemistry Can act as a bioisostere for carboxylic acids, interacting with metal ions in biological systems. mdpi.comThe lipophilicity imparted by the isobutyl and methylthio groups could influence its biological interactions.
Material Science Used in the creation of functional materials with specific properties derived from the metal-ligand interaction. digitellinc.comCould be a precursor for materials with tailored electronic or photophysical properties.

Advanced Analytical Methods for Detection and Quantification Non Clinical

Role as Reagents in Analytical Techniques

While direct applications of 1-Isobutyl-5-(methylthio)-1H-tetrazole as an analytical reagent are not extensively documented in publicly available literature, the broader class of alkylthio-tetrazoles is recognized for its utility in various analytical methods. For instance, related compounds such as 5-(Ethylthio)-1H-tetrazole are utilized as reagents to aid in the detection and quantification of other chemical species within complex mixtures. chemimpex.comnbinno.com The unique chemical structure of these tetrazole derivatives, featuring a sulfur-containing functional group, can be exploited for specific derivatization reactions or as a ligand in coordination chemistry, enhancing the sensitivity and selectivity of analytical procedures. pnrjournal.com

The presence of the thioether group allows for selective detection by sulfur-specific detectors in chromatographic systems, or it can be a site for chemical modification to introduce a chromophore or fluorophore, thereby facilitating spectrophotometric or fluorometric detection. It is plausible that this compound could serve a similar purpose, acting as a building block or a derivatizing agent in the development of new analytical methodologies for a range of target analytes.

Method Development for Analysis in Environmental or Industrial Samples (excluding biological fluids)

The development of analytical methods for the determination of this compound in environmental or industrial samples presents a set of unique challenges. These matrices are often complex, containing a multitude of potentially interfering substances. The primary goal of method development is to ensure the accurate and reliable measurement of the target analyte at the required concentration levels.

Key considerations in method development include:

Sample Preparation: This is a critical step to isolate the analyte from the matrix and to remove interferences. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed. The choice of extraction sorbent or solvent system would be optimized to achieve high recovery of the analyte.

Instrumental Analysis: The selection of the analytical technique is dependent on the physicochemical properties of this compound, such as its polarity, volatility, and thermal stability. Given its likely low volatility, liquid chromatography-based methods are generally preferred.

Method Validation: A developed method must be rigorously validated according to established guidelines to demonstrate its suitability for the intended purpose. Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

While specific methods for this compound are not detailed in available research, the general principles of analytical method development for polar, heterocyclic compounds in complex matrices would apply. The focus would be on creating a robust procedure that is both sensitive and selective for the target compound.

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing the necessary separation power to analyze complex mixtures. For a compound like this compound, both liquid and gas chromatography could potentially be employed, though liquid chromatography is often more suitable for non-volatile and thermally labile compounds.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of tetrazole derivatives. sielc.comnih.gov For this compound, a reverse-phase HPLC (RP-HPLC) method would likely be the most effective approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

A hypothetical HPLC method for this compound could involve:

Column: A C18 or C8 column would be a suitable choice for the stationary phase.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase. The composition could be isocratic (constant) or a gradient (varied over time) to achieve optimal separation.

Detector: A UV detector would be a common choice, as the tetrazole ring exhibits UV absorbance. For higher selectivity and sensitivity, a mass spectrometer (MS) could be coupled with the HPLC system (LC-MS).

The table below summarizes typical HPLC conditions used for the analysis of related tetrazole compounds, which could serve as a starting point for method development for this compound.

CompoundColumnMobile PhaseDetector
5-(Methylthio)-1-(p-nitrophenyl)-1H-tetrazoleNewcrom R1Acetonitrile, Water, Phosphoric AcidMS-compatible
1-methyl-1H-tetrazole-5-thiolNot SpecifiedNot SpecifiedNot Specified

Gas Chromatography (GC):

While less likely to be the primary method due to the probable low volatility of this compound, gas chromatography could be considered, particularly if the compound is sufficiently volatile or can be derivatized to increase its volatility. The presence of a sulfur atom makes it amenable to detection by a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), which would provide high selectivity against a hydrocarbon matrix. azom.comshimadzu.comrestek.com

The development of a GC method would require careful optimization of the inlet temperature to ensure volatilization without thermal degradation. The choice of the GC column would also be critical to achieve the desired separation.

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Methodologies

The synthesis of tetrazole derivatives has traditionally involved methods that are effective but raise environmental and safety concerns. Future research will likely prioritize the development of greener, more sustainable synthetic routes to compounds like 1-Isobutyl-5-(methylthio)-1H-tetrazole.

Key areas for development include:

Aqueous Reaction Media: Shifting from organic solvents to water is a primary goal in green chemistry. Research into [3+2] cycloaddition reactions, a common method for forming the tetrazole ring, has already shown success in aqueous environments for other tetrazoles. mdpi.com Future work could optimize these conditions for the synthesis of this compound, potentially improving yields and simplifying purification processes.

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts offers a significant advantage over homogeneous catalysts, which can be difficult to remove from the reaction mixture. nih.gov Developing novel nano-catalysts or supported metal complexes could facilitate the efficient synthesis of this compound under milder, more environmentally friendly conditions. nih.gov

Multicomponent Reactions (MCRs): One-pot multicomponent reactions, such as the Ugi-azide reaction, streamline synthetic processes by combining multiple starting materials in a single step, reducing waste and energy consumption. d-nb.infonih.gov Adapting MCR strategies for the synthesis of this specific tetrazole could provide a highly efficient and atom-economical pathway.

Green Synthesis StrategyPotential Advantages for this compound
Use of Aqueous SolventsReduced environmental impact, simplified product isolation, enhanced safety.
Heterogeneous CatalysisCatalyst recyclability, cleaner product streams, potential for continuous flow processes. nih.gov
Multicomponent ReactionsIncreased efficiency, reduced waste, rapid access to diverse derivatives. d-nb.info

Exploration of Advanced Catalytic Applications

The inherent electronic properties and multiple nitrogen atoms of the tetrazole ring make it a promising scaffold for designing new catalysts. Future investigations could explore the use of this compound and its derivatives in catalysis.

Unexplored avenues include:

Ligand Development: The tetrazole ring, along with the sulfur atom of the methylthio group, presents multiple potential coordination sites for metal centers. This makes this compound an attractive candidate as a ligand in transition metal catalysis. Research could focus on synthesizing metal complexes and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation.

Organocatalysis: Certain tetrazole-containing molecules have been explored as organocatalysts. nih.gov The specific steric and electronic profile of this compound could be harnessed to catalyze asymmetric reactions, providing a metal-free alternative to traditional catalytic systems.

Design of Next-Generation Functional Materials

Tetrazoles are nitrogen-rich compounds, a characteristic that makes them valuable components in the design of advanced functional materials, particularly energetic materials and specialized polymers. pnrjournal.commdpi.com

Future research directions could involve:

Energetic Materials: The high nitrogen content of the tetrazole ring contributes to a high positive enthalpy of formation, a key characteristic of energetic materials. researchgate.netresearchgate.net By incorporating this compound into more complex molecular structures, it may be possible to develop new energetic materials with tailored properties, such as improved thermal stability or specific performance characteristics. chemimpex.com

Functional Polymers: Tetrazole-decorated polymers are being investigated for a range of applications, from biomedical devices to energy storage. d-nb.info The isobutyl and methylthio groups on this compound provide handles for polymerization or for tuning the physical properties (e.g., solubility, thermal stability) of the resulting polymers. This could lead to the creation of new high-performance polymers, coatings, or membranes. d-nb.infochemimpex.com

In-depth Theoretical Investigations of Reaction Pathways and Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental efforts and accelerating discovery.

Future theoretical studies on this compound would likely focus on:

Reaction Mechanism Elucidation: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways for the synthesis of this compound. pnrjournal.comresearchgate.net This would provide insights into the transition states and intermediates, helping to optimize reaction conditions and improve yields.

Property Prediction: Theoretical methods can predict a wide range of molecular properties, including electronic structure, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts. pnrjournal.comresearchgate.net These predictions can aid in the characterization of the molecule and foretell its potential in applications like optoelectronics or as a sensor component.

Conformational Analysis: The flexibility of the isobutyl group means the molecule can adopt various conformations. Theoretical studies can determine the most stable conformers and the energy barriers between them, which is crucial for understanding its interactions with other molecules, such as in biological systems or crystal packing. researchgate.net

Theoretical MethodApplication to this compound
Density Functional Theory (DFT)Calculation of geometric and electronic structure, reaction energetics, spectroscopic properties. pnrjournal.com
Ab initio methodsHigh-accuracy prediction of molecular properties and intermolecular interactions.
Molecular Dynamics (MD)Simulation of the molecule's behavior in different environments (e.g., in solution) over time.

Expanding Coordination Chemistry Landscape

The ability of tetrazoles to act as ligands for a wide variety of metal ions is well-documented. pnrjournal.com The coordination chemistry of this compound remains a largely unexplored field with significant potential.

Promising research avenues include:

Metal-Organic Frameworks (MOFs): Tetrazole-based ligands have been successfully used to construct MOFs with potential applications in gas storage and separation. researchgate.net The specific geometry and functional groups of this compound could lead to the formation of novel MOFs with unique pore structures and functionalities.

Coordination Polymers: The molecule could be used as a building block for one-, two-, or three-dimensional coordination polymers. The resulting materials could exhibit interesting magnetic, luminescent, or conductive properties depending on the choice of metal ion.

Luminescent Materials: Some tetrazole complexes, particularly with lanthanide ions, have shown promise as luminescent materials. nih.gov Investigating the complexes of this compound with ions like Europium (Eu³⁺) or Terbium (Tb³⁺) could lead to the development of new phosphors for lighting or display technologies.

Q & A

Q. What are the common synthetic routes for 1-Isobutyl-5-(methylthio)-1H-tetrazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer: The synthesis typically involves the cycloaddition of nitriles with sodium azide (NaN₃) in the presence of catalysts such as metal salts (e.g., ZnBr₂) or heterogeneous systems like Nano-TiCl₄·SiO₂ . Key parameters for optimization include:
  • Catalyst loading : Higher catalyst concentrations (e.g., 10 mol%) improve reaction rates but may complicate purification.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature and time : Microwave-assisted synthesis (80–120°C, 10–30 min) significantly reduces reaction time compared to conventional heating .
    Yield improvements (up to 85–90%) are achievable by introducing electron-withdrawing substituents to stabilize intermediates .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., isobutyl and methylthio groups). For example, the methylthio group (-SCH₃) appears as a singlet at ~2.5 ppm in ¹H NMR .
  • Infrared Spectroscopy (IR) : The tetrazole ring exhibits a strong absorption band near 1500–1600 cm⁻¹ (C=N stretching) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. What role does the methylthio substituent play in the compound’s reactivity as an activator in phosphoramidite coupling reactions?

  • Methodological Answer: The methylthio (-SCH₃) group enhances acidity of the tetrazole ring by electron-withdrawing effects, increasing its ability to protonate phosphoramidites during oligonucleotide synthesis. This stabilizes the reactive intermediate (tetrazolide ion), accelerating coupling efficiency . Comparative studies show that 5-(methylthio)-tetrazoles achieve 20–30% faster reaction rates than unsubstituted tetrazoles under identical conditions. However, solubility in acetonitrile must be monitored to avoid precipitation (>0.45 M) .

Q. How can computational modeling predict the electronic effects of substituents on the tetrazole ring’s stability and reactivity?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model substituent effects:
  • Electrostatic Potential Maps : Visualize charge distribution; electron-withdrawing groups (e.g., -SCH₃) reduce electron density on the tetrazole ring, increasing thermal stability .
  • Thermokinetic Analysis : Predict decomposition pathways (e.g., exothermic cleavage at 200–250°C) using Arrhenius parameters derived from DSC data .
    Validation via X-ray crystallography confirms bond lengths and angles, ensuring model accuracy .

Q. What strategies address discrepancies in catalytic efficiency when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer:
  • Continuous Flow Systems : Microreactors enable precise control of temperature and residence time, minimizing side reactions (e.g., azide dimerization) .
  • Catalyst Recycling : Heterogeneous catalysts (e.g., Nano-TiCl₄·SiO₂) retain >90% activity after 5 cycles, reducing costs .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time, ensuring reproducibility .

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